Cas no 949507-83-9 (2,8-Bis(trifluoromethyl)quinolin-4-ol)
2,8-Bis(trifluoromethyl)quinolin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline
- 2,8-Bis(trifluoromethyl)quinolin-4-ol
- 2,8-bis(trifluoromethyl)-4-quinolinol
- 2,8-bis(trifluoromethyl)-1H-quinolin-4-one
- 2,8-Bis-trifluoromethyl-quinolin-4-ol
- 4-Quinolinol, 2,8-bis(trifluoromethyl)-
- VO1XSY74EW
- 2,8-bis trifluoromethyl-4-hydroxy quinoleine
- 2,8-Bis(trifluoromethyl)quinolin-4(1H)-one
- SMR000209021
- Maybridge1_004836
- MLS000889059
- cid_736140
- B
- BDBM35446
- HMS2223E03
- 2,8-bis(trifluoromethyl)-4-quinolone
- PS-7228
- AKOS015897072
- C11H5F6NO
- HMS555D18
- 2,8-Bis-(trifluoromethyl)-4-quinolinol
- UNII-VO1XSY74EW
- NCGC00247326-01
- 35853-41-9
- B3714
- 2,8-bis-(trifluoromethyl)-4-hydroxyquinoline
- CCG-247625
- 2,8-di(trifluoromethyl)quinolin-4-ol
- SCHEMBL1655812
- SY005925
- SB71450
- 949507-83-9
- DTXSID20189402
- DTXCID10111893
- CC-PMLSC-DMA-P104
- MFCD00075091
- BCP16098
- 4-Hydroxy-2,8-bis(trifluoromethyl)quinoline
- 97Q
- CHEMBL1312885
- BBL102676
- AKOS005254544
- AC-7363
- STL556480
- NS00057497
- CS-W017782
- DB-020266
- EINECS 252-762-0
-
- MDL: MFCD00075091
- Inchi: 1S/C11H5F6NO/c12-10(13,14)6-3-1-2-5-7(19)4-8(11(15,16)17)18-9(5)6/h1-4H,(H,18,19)
- InChI Key: JIWHKBAFGFPZKM-UHFFFAOYSA-N
- SMILES: FC(C1=C([H])C([H])=C([H])C2C(C([H])=C(C(F)(F)F)N([H])C=21)=O)(F)F
Computed Properties
- Exact Mass: 281.02753276g/mol
- Monoisotopic Mass: 281.02753276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 29.1
2,8-Bis(trifluoromethyl)quinolin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1147361-1g |
2,8-Bis(trifluoromethyl)quinolin-4(1H)-one |
949507-83-9 | 98% | 1g |
$6.0 | 2024-04-15 | |
| Ambeed | A1147361-5g |
2,8-Bis(trifluoromethyl)quinolin-4(1H)-one |
949507-83-9 | 98% | 5g |
$9.0 | 2024-04-15 | |
| Ambeed | A1147361-25g |
2,8-Bis(trifluoromethyl)quinolin-4(1H)-one |
949507-83-9 | 98% | 25g |
$30.0 | 2024-04-15 | |
| Ambeed | A1147361-100g |
2,8-Bis(trifluoromethyl)quinolin-4(1H)-one |
949507-83-9 | 98% | 100g |
$96.0 | 2024-04-15 | |
| 1PlusChem | 1P01DLG8-1g |
2,8-Bis(trifluoromethyl)quinolin-4(1H)-one |
949507-83-9 | 98% | 1g |
$5.00 | 2024-04-19 | |
| 1PlusChem | 1P01DLG8-5g |
2,8-Bis(trifluoromethyl)quinolin-4(1H)-one |
949507-83-9 | 98% | 5g |
$8.00 | 2024-04-19 | |
| 1PlusChem | 1P01DLG8-25g |
2,8-Bis(trifluoromethyl)quinolin-4(1H)-one |
949507-83-9 | 98% | 25g |
$24.00 | 2024-04-19 | |
| 1PlusChem | 1P01DLG8-100g |
2,8-Bis(trifluoromethyl)quinolin-4(1H)-one |
949507-83-9 | 98% | 100g |
$77.00 | 2024-04-19 | |
| Aaron | AR01DLOK-1g |
2,8-Bis(trifluoromethyl)quinolin-4(1H)-one |
949507-83-9 | 98% | 1g |
$5.00 | 2025-02-13 | |
| Aaron | AR01DLOK-5g |
2,8-Bis(trifluoromethyl)quinolin-4(1H)-one |
949507-83-9 | 98% | 5g |
$8.00 | 2025-02-13 |
2,8-Bis(trifluoromethyl)quinolin-4-ol Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2,8-Bis(trifluoromethyl)quinolin-4-ol
Introduction to 2,8-Bis(trifluoromethyl)quinolin-4-ol (CAS No. 949507-83-9)
2,8-Bis(trifluoromethyl)quinolin-4-ol (CAS No. 949507-83-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline class, which is known for its diverse biological activities and potential therapeutic applications. The presence of trifluoromethyl groups at the 2 and 8 positions imparts unique chemical and biological properties to this molecule, making it a subject of extensive study.
The chemical structure of 2,8-Bis(trifluoromethyl)quinolin-4-ol consists of a quinoline ring with two trifluoromethyl groups attached at the 2 and 8 positions, and a hydroxyl group at the 4 position. This specific arrangement of functional groups contributes to its high stability and reactivity, which are crucial for its potential use in various pharmaceutical applications.
Recent research has highlighted the multifaceted biological activities of 2,8-Bis(trifluoromethyl)quinolin-4-ol. Studies have shown that this compound exhibits potent antiviral, antibacterial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2,8-Bis(trifluoromethyl)quinolin-4-ol effectively inhibits the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral protein synthesis and replication processes.
In addition to its antiviral properties, 2,8-Bis(trifluoromethyl)quinolin-4-ol has been found to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research conducted at the University of California, Los Angeles (UCLA) showed that this compound effectively inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and membrane integrity.
The anticancer potential of 2,8-Bis(trifluoromethyl)quinolin-4-ol has also been extensively investigated. A study published in the Cancer Research journal reported that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase pathways. The selective cytotoxicity against cancer cells without significant toxicity to normal cells makes it a promising candidate for cancer therapy.
Beyond its direct biological activities, 2,8-Bis(trifluoromethyl)quinolin-4-ol has shown potential as a lead compound for drug development. Its unique chemical structure allows for easy modification through synthetic chemistry techniques, enabling the creation of derivatives with enhanced pharmacological properties. For example, researchers at the National Institutes of Health (NIH) have synthesized several analogs of 2,8-Bis(trifluoromethyl)quinolin-4-ol, some of which exhibit improved solubility and bioavailability.
The pharmacokinetic properties of 2,8-Bis(trifluoromethyl)quinolin-4-ol have also been studied in detail. Preclinical studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a moderate half-life that allows for sustained therapeutic effects. Additionally, it undergoes minimal metabolism in the liver, reducing the risk of drug-drug interactions.
In terms of safety and toxicity, preliminary studies indicate that 2,8-Bis(trifluoromethyl)quinolin-4-ol is well-tolerated at therapeutic doses. However, further research is needed to fully understand its long-term safety profile and potential side effects. Clinical trials are currently underway to evaluate its efficacy and safety in human subjects.
The future prospects for 2,8-Bis(trifluoromethyl)quinolin-4-ol are promising. Ongoing research aims to optimize its chemical structure for improved potency and selectivity. Additionally, efforts are being made to develop novel formulations that enhance its delivery and bioavailability. The multidisciplinary approach involving medicinal chemistry, pharmacology, and clinical research is expected to pave the way for new therapeutic applications.
In conclusion, 2,8-Bis(trifluoromethyl)quinolin-4-ol (CAS No. 949507-83-9) is a versatile compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.
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